(2R,3R,5R)-Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the treatment of type 2 diabetes. It is known for its once-weekly dosing regimen, which enhances patient compliance compared to daily medications. Omarigliptin functions by inhibiting the DPP-4 enzyme, leading to increased levels of incretin hormones, which help regulate blood glucose levels.
Omarigliptin, also referred to by its developmental code MK-3102, belongs to the class of DPP-4 inhibitors. These compounds are designed to improve glycemic control in patients with type 2 diabetes by enhancing insulin secretion in response to meals and reducing glucagon levels.
The molecular formula of Omarigliptin is CHNO, with a molecular weight of approximately 344.41 g/mol. The compound features a complex three-dimensional structure characterized by multiple stereocenters, which are critical for its biological activity.
The stereochemistry at positions 2, 3, and 5 is crucial for its interaction with the DPP-4 enzyme.
Omarigliptin undergoes various chemical reactions during its synthesis and metabolism:
Omarigliptin inhibits DPP-4 activity, leading to increased concentrations of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in:
Clinical studies indicate that omarigliptin effectively lowers HbA1c levels in patients with type 2 diabetes, demonstrating its efficacy as a therapeutic agent .
Omarigliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its long duration of action allows for once-weekly dosing, making it convenient for patients who may struggle with daily medication adherence. Additionally, ongoing research explores its potential applications beyond diabetes treatment, including possible roles in neurodegenerative diseases due to its effects on incretin pathways .
The development of (2R,3R,5R)-Omarigliptin emerged from a deliberate medicinal chemistry strategy focused on extending the duration of dipeptidyl peptidase-4 (DPP-4) inhibition while maintaining high target specificity. DPP-4 inhibitors exert their antidiabetic effect by preventing the rapid degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [5]. Early inhibitors like sitagliptin required daily dosing due to relatively short elimination half-lives (approximately 12 hours), creating a therapeutic opportunity for agents with prolonged target engagement to improve patient adherence [3] [6].
The structural blueprint for long-acting inhibitors incorporates specific pharmacophoric elements that confer extended target residence and reduced clearance: 1) Rigid bicyclic systems that optimally occupy the S1, S2, and S2 extensive subsites of DPP-4, creating high-affinity binding; 2) Fluorinated aromatic moieties that enhance membrane permeability and metabolic stability by resisting oxidative metabolism; and 3) Stereochemically defined tetrahydropyran rings that lock the molecule into the bioactive conformation while reducing susceptibility to enzymatic degradation [3] [7]. Computational analyses reveal that these features collectively contribute to dissociation half-lives exceeding 60 hours, enabling once-weekly dosing regimens [6]. The strategic incorporation of fluorine atoms at specific positions—notably the 2,5-difluorophenyl moiety in omarigliptin—diminishes CYP-mediated oxidation while enhancing binding affinity through hydrophobic interactions and fluorine-specific bonding with backbone carbonyls in the DPP-4 active site [7].
Table 1: Structural Determinants of Long-Acting DPP-4 Inhibitors
Structural Feature | Functional Role | Impact on Pharmacokinetics |
---|---|---|
Fluorinated aryl groups | Enhanced hydrophobic contact with S1 pocket, metabolic stability | Reduced CYP-mediated clearance |
- Stereospecific tetrahydropyran | Optimal positioning of pharmacophores, conformational rigidity | Decreased enzymatic hydrolysis, prolonged t₁/₂ |
- Pyrrolopyrazole scaffold | High-affinity chelation of catalytic triad residues | Extended target residence time |
- Low molecular weight | Favorable distribution properties | Adequate tissue penetration without renal accumulation |
The pyrrolo[3,4-c]pyrazole core of omarigliptin represents a privileged scaffold in medicinal chemistry, offering versatile three-dimensional vectors for substitution while maintaining optimal physicochemical properties. Pyrazole-containing compounds demonstrate remarkable "target promiscuity" with high binding efficiencies across diverse enzyme classes, including kinases and proteases [1]. In DPP-4 inhibition, this scaffold provides critical interactions with the catalytic triad (Ser630, Asp708, His740) and the oxyanion hole (Tyr662) through hydrogen bonding and π-stacking networks [7].
Structure-activity relationship (SAR) studies demonstrate that methylation at the N2 position of the pyrrolopyrazole ring enhances metabolic stability by shielding labile sites from oxidation, while the sulfonyl group at C3 establishes hydrogen bonds with Arg125 and water-mediated contacts with Tyr547 in the S2 extensive subsite [1] [7]. These interactions collectively contribute to omarigliptin's sub-nanomolar inhibitory potency (IC₅₀ = 0.9 nM). The tetrafluorinated phenyl ring attached to the tetrahydropyran moiety inserts deeply into the hydrophobic S1 pocket, forming halogen bonds with Tyr662 and van der Waals contacts with Val656 and Trp659 [6] [7]. Molecular dynamics simulations reveal that the scaffold's conformational rigidity minimizes entropy loss upon binding, contributing to its exceptionally slow off-rate from the DPP-4 active site [3].
Table 2: Key Binding Interactions of Omarigliptin's Pyrrolopyrazole Scaffold
Scaffold Component | DPP-4 Residue Interaction | Interaction Type | Energetic Contribution (kcal/mol) |
---|---|---|---|
Pyrrolopyrazole nitrogen | Glu205/Glu206 | Salt bridge | -4.2 |
Sulfonyl group | Arg125, Tyr547 | Hydrogen bonding | -3.8 |
- Methyl group | Hydrophobic S2 extensive subsite | Van der Waals | -1.7 |
- 2,5-Difluorophenyl | Tyr662, Val656, Trp659 | Halogen bonding/π-stacking | -5.1 |
- Trifluoromethyl group | Arg358 | Electrostatic | -2.3 |
The stereospecific synthesis of (2R,3R,5R)-Omarigliptin centers on the efficient construction of the chiral tetrahydropyran core with precise control over three contiguous stereocenters. The manufacturing route employs an asymmetric Henry reaction as the inaugural stereodefining step, where Cu(II)/diamine complexes (e.g., (S,S)-L6 derived from dibenzylated DPEN) catalyze the addition of nitromethane to 2,5-difluorobenzaldehyde, producing the (S)-nitroethanol intermediate in 92% yield and 93% enantiomeric excess [6]. This reaction exploits H-bonding interactions between the chiral ligand and substrate to enforce facial selectivity, with dimethylpiperazine as a crucial cocatalyst that accelerates turnover without eroding enantioselectivity [6].
The nitroaldol adduct undergoes a stereoselective tandem nitro-Michael/lactolization/dehydration sequence with acrolein, mediated by Hünig's base. This one-pot transformation proceeds through an enantiospecific Michael addition followed by spontaneous cyclization to form the lactol intermediate [6]. Subsequent treatment with mesyl chloride generates axial chloro anomers exclusively, driven by thermodynamic preference (ΔG = 2.5–7.7 kcal/mol for equatorial isomers). Dehydrochlorination with s-collidine (2,4,6-trimethylpyridine) then affords the dihydropyran with retention of configuration, avoiding α-deprotonation side reactions common with stronger bases [6].
Final hydroboration-oxidation installs the C3-hydroxyl group with diastereoselectivity dictated by the existing stereocenters. The reaction proceeds via syn addition, with boron approaching the less hindered face of the enol double bond. Crystallization-induced dynamic resolution upgrades the diastereomeric ratio to >99:1, yielding the tetrahydropyranol precursor to omarigliptin. This stereocontrolled synthesis exemplifies how enzymatic-like selectivity can be achieved through meticulously designed organocatalytic and substrate-directed processes [6].
Omarigliptin belongs to an elite class of extended-duration DPP-4 inhibitors characterized by modified adamantane-like cores and fluorinated aryl systems. Trelagliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile) shares omarigliptin's once-weekly dosing profile but employs a pyrimidinedione scaffold rather than pyrrolopyrazole [3] [7]. Both compounds feature a fluorinated aromatic system that engages the S1 pocket, but trelagliptin lacks the tetrahydropyran-mediated S2 extensive subsite penetration, resulting in slightly lower binding affinity (DPP-4 IC₅₀ = 1.3 nM vs. omarigliptin's 0.9 nM) [7].
HSK7653 ((2R,3S,5R,6S)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]-6-(trifluoromethyl)tetrahydro-2H-pyran-3-amine) represents the closest structural analogue, differing only in the configuration at C3 (S vs. R) and the presence of a trifluoromethyl group instead of omarigliptin's fluoromethyl [2]. This seemingly minor modification significantly impacts pharmacokinetics: HSK7653 exhibits a mean elimination half-life of 64.0–87.0 hours following biweekly dosing in Chinese T2DM patients, with linear Cmax increases from 10–50 mg doses [2]. Both compounds achieve >80% DPP-4 inhibition at plasma concentrations ≥20 ng/mL through extensive interaction with the S2 extensive subsite, but omarigliptin's R-configuration at C3 confers superior target residence time due to optimized hydrogen bonding with Ser209 [2] [6].
Table 3: Structural and Pharmacological Comparison of Long-Acting DPP-4 Inhibitors
Parameter | Omarigliptin | HSK7653 | Trelagliptin |
---|---|---|---|
Core Scaffold | Pyrrolo[3,4-c]pyrazole | Pyrrolo[3,4-c]pyrazole | Pyrimidinedione |
Aromatic System | 2,5-Difluorophenyl | 2,5-Difluorophenyl | 4-Fluorobenzonitrile |
Key Chirality | (2R,3R,5R) | (2R,3S,5R,6S) | (3R) |
DPP-4 IC₅₀ (nM) | 0.9 | 1.8 | 1.3 |
Elimination t₁/₂ (h) | 63–100 | 64–87 | ~70 |
DPP-4 Inhibition Threshold | ≥20 ng/mL | ≥20 ng/mL | ≥15 ng/mL |
Primary Excretion Route | Renal (68%) | Renal (68.1%) | Renal (61%) |
The pyrrolopyrazole scaffold shared by omarigliptin and HSK7653 demonstrates superior S2 extensive subsite occupation compared to trelagliptin's uracil-based system. This is quantified by free energy calculations showing ΔG binding = -14.3 kcal/mol for pyrrolopyrazoles versus -12.7 kcal/mol for pyrimidinediones [3]. Both HSK7653 and omarigliptin maintain plasma concentrations above the target threshold for >7 days post-dose, with HSK7653 showing Rac values (accumulation ratio) of 0.9–1.1 after multiple dosing, indicating minimal accumulation despite its long half-life [2]. The trifluoromethyl group in HSK7653 enhances membrane permeability but introduces higher lipophilicity (cLogP = 1.9 vs. 1.4 for omarigliptin), potentially explaining its slightly faster clearance [2] [3].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: